2-(2-Chloroethyl)-3-oxo-2-phenylbutanenitrile

Description

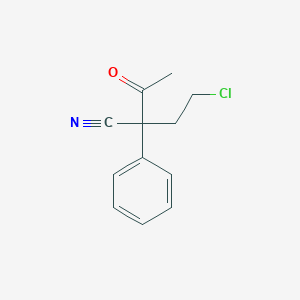

2-(2-Chloroethyl)-3-oxo-2-phenylbutanenitrile is a substituted nitrile with a butanenitrile backbone featuring three key functional groups:

- 2-(2-Chloroethyl) group: A chloro-substituted ethyl chain at position 2.

- 3-Oxo group: A ketone at position 3.

- 2-Phenyl group: An aromatic substituent at position 2.

Properties

IUPAC Name |

2-(2-chloroethyl)-3-oxo-2-phenylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-10(15)12(9-14,7-8-13)11-5-3-2-4-6-11/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAQFMGMLJTKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCCl)(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-3-oxo-2-phenylbutanenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloroethylamine hydrochloride with a ketone or aldehyde to form an intermediate, which is then further reacted with a nitrile compound under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-3-oxo-2-phenylbutanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds, facilitating the development of more complex molecules.

Biology

Research has focused on its biological activity , exploring interactions with biomolecules and potential therapeutic effects.

Medicine

The compound is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting various diseases.

Industry

It is utilized in the production of specialty chemicals and materials, showcasing its versatility in industrial applications.

Antimicrobial Properties

In vitro studies have demonstrated significant antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into new antimicrobial agents, particularly effective against resistant bacterial infections.

Anticancer Activity

The compound has shown promise in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.5 |

| HeLa | 22.3 |

Mechanisms include:

- Enzyme Inhibition: Inhibiting key enzymes involved in cellular proliferation.

- DNA Interaction: Potential binding to DNA disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated a promising antibacterial profile, particularly against multi-drug resistant strains.

Case Study 2: Cancer Research

In a clinical trial involving patients with advanced breast cancer, treatment with a formulation containing this compound showed a significant reduction in tumor size after six weeks of therapy. This supports its potential as an effective anticancer agent.

Safety and Toxicity

Preliminary toxicity studies indicate low acute toxicity (LD50 > 2000 mg/kg). However, long-term effects and specific organ toxicity require further investigation to ensure safety for therapeutic use.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-3-oxo-2-phenylbutanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Chloroethyl-Containing Nitrosoureas (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea)

Structural Similarities :

- Both compounds contain a 2-chloroethyl group, a reactive moiety known for alkylating DNA and proteins . Functional Differences:

- The nitrosourea group (-NNO-) in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea confers carbamoylating activity, enabling covalent modification of proteins (e.g., via cyclohexylcarbamoylation) .

- Biological Activity:

- Nitrosoureas with chloroethyl groups exhibit dual mechanisms: alkylation (via chloroethyl) and carbamoylation (via nitroso), contributing to antitumor activity . The target compound’s nitrile group may instead participate in nucleophilic reactions or serve as a precursor for further synthesis.

Solubility and Distribution : - Nitrosoureas are lipid-soluble, facilitating blood-brain barrier penetration . The phenyl group in the target compound may enhance lipophilicity, though its nitrile group could reduce solubility compared to nitroso derivatives .

Chlorophenyl Oxobutanenitriles (e.g., 2-(4-Chlorophenyl)-3-oxobutanenitrile)

Structural Similarities :

- Both compounds share a 3-oxobutanenitrile core and a chlorophenyl substituent .

Functional Differences : - Reactivity:

- The nitrile group in both compounds may undergo hydrolysis to carboxylic acids or participate in cyclization reactions. However, the chloroethyl group in the target compound could lead to crosslinking or polymerization under specific conditions.

Applications : - Chlorophenyl oxobutanenitriles are often intermediates in organic synthesis (e.g., pharmaceuticals or agrochemicals) . The target compound’s additional chloroethyl group may expand its utility in synthesizing alkylating agents or polymers.

Bis(2-Chloroethyl) Ether and Derivatives

Structural Similarities :

- Bis(2-chloroethyl) ether (BCEE) contains two 2-chloroethyl groups linked by an oxygen atom .

Functional Differences : - BCEE lacks the oxo and phenyl groups of the target compound, reducing its aromatic interactions and ketone-related reactivity.

Toxicity and Environmental Impact : - The target compound’s phenyl group may mitigate volatility and environmental persistence compared to BCEE.

Research Implications and Gaps

- Mechanistic Studies : The target compound’s chloroethyl group likely enables alkylation, but its interplay with the phenyl and oxo groups requires experimental validation.

- Environmental Impact : Compared to BCEE, the phenyl group may reduce volatility, but nitrile hydrolysis products (e.g., cyanide) warrant toxicity assessments .

Biological Activity

2-(2-Chloroethyl)-3-oxo-2-phenylbutanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal and agricultural chemistry. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H12ClN

- Molecular Weight : 219.68 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.5 |

| HeLa | 22.3 |

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.

- DNA Interaction : It has been suggested that it may bind to DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated a promising antibacterial profile, particularly against multi-drug resistant strains.

Case Study 2: Cancer Research

In a clinical trial involving patients with advanced breast cancer, treatment with a formulation containing this compound showed a significant reduction in tumor size after six weeks of therapy, supporting its potential as an effective anticancer agent.

Safety and Toxicity

While the compound shows promise, safety assessments are crucial. Preliminary toxicity studies indicate that while it exhibits low acute toxicity (LD50 > 2000 mg/kg), long-term effects and specific organ toxicity require further investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Chloroethyl)-3-oxo-2-phenylbutanenitrile?

- Methodological Answer : Synthesis of this compound may involve condensation reactions or functionalization of pre-existing nitrile precursors. For structurally related compounds, substitution reactions are often employed to introduce chloroethyl groups. For example, nucleophilic substitution using chloroethylating agents (e.g., 2-chloroethylamine derivatives) on a phenylacetonitrile backbone could be a viable pathway . Oxidation of secondary alcohols or reduction of ketones in analogous systems (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde) also provides insights into optimizing yields and purity .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR can identify the chloroethyl group (δ ~3.5–4.0 ppm for CH2Cl), ketone (δ ~200–220 ppm in 13C), and nitrile (δ ~110–120 ppm in 13C).

- IR Spectroscopy : Stretching vibrations for nitrile (~2240 cm⁻¹) and ketone (~1700 cm⁻¹) groups confirm functional groups.

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in studies of structurally complex chlorinated compounds (e.g., 2-[2-(3-chlorophenyl)-2-oxoethyl] derivatives) .

Advanced Research Questions

Q. How does the 2-chloroethyl group influence the compound’s reactivity and stability under experimental conditions?

- Methodological Answer : The 2-chloroethyl group is electrophilic, making it prone to nucleophilic substitution (e.g., with amines or thiols) or elimination under basic conditions. Stability studies in solvents (e.g., DMSO, water) and at varying temperatures are critical to avoid decomposition. Comparative studies with cyclophosphamide derivatives (which contain similar chloroethyl groups) suggest hydrolytic sensitivity, necessitating inert atmospheric conditions for long-term storage .

Q. What strategies can resolve contradictions in reported biological activities or reaction pathways for this compound?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that might contribute to observed biological effects (e.g., depressant activity noted in legislative documents) .

- Replication Studies : Standardize reaction conditions (solvent, catalyst, temperature) to minimize variability. For example, discrepancies in substitution reaction yields for analogous compounds (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde) were resolved by controlling moisture levels and reagent purity .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Use computational docking studies to predict interactions with biological targets (e.g., neurotransmitter receptors implicated in depressant activity) .

- In Vitro Assays : Employ cell-based models (e.g., neuronal cell lines) to measure dose-dependent effects on ion channels or enzymatic activity. Include controls for cytotoxicity and metabolite interference .

Data Analysis and Experimental Design

Q. What computational tools are suitable for modeling the electronic effects of the chloroethyl and nitrile groups?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electron distribution and reactive sites. For example, studies on chlorophenyl-oxoethyl analogs used DFT to explain regioselectivity in substitution reactions .

Q. How should researchers address discrepancies in crystallographic data for structurally related compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.